Nek2 Hinge-Binding Potency: Aminopyrazine vs. Aminopyridine Scaffold Comparison
In a systematic Nek2 inhibitor optimization study, hybrid compounds bearing an aminopyrazine hinge-binding core were directly compared with matched-pair analogs bearing an aminopyridine core. The aminopyridine scaffold conferred a marked increase in Nek2 inhibition: compound 17a (aminopyridine) achieved an IC50 of 0.12 μM, while the structurally analogous aminopyrazine 11a yielded an IC50 of 0.79 μM—representing a ~6.6-fold improvement in potency upon switching from pyrazinone to pyridinone [1]. However, the pyrazinone core provides distinct advantages in other contexts (see Evidence Items 2 and 3), illustrating that scaffold selection is program-dependent and that the aminopyrazine scaffold remains the preferred starting point for targets where its metabolic or selectivity signature is advantageous.
| Evidence Dimension | Nek2 kinase IC50 inhibition |
|---|---|
| Target Compound Data | Aminopyrazine hybrid 11a: IC50 = 0.79 ± 0.31 μM (LE = 0.21, CLogP = 5.18) |
| Comparator Or Baseline | Aminopyridine hybrid 17a: IC50 = 0.12 ± 0.01 μM (LE = 0.24, CLogP = 5.47) |
| Quantified Difference | ~6.6-fold higher potency for aminopyridine scaffold; LE increased from 0.21 to 0.24 |
| Conditions | Nek2 biochemical inhibition assay; recombinant Nek2 catalytic domain; results are mean ± SD for n ≥ 3 |
Why This Matters
This direct comparison quantifies the potency differential between the two most common amino-heterocycle hinge binders, enabling informed scaffold selection at the hit-to-lead transition based on target-specific potency requirements.
- [1] Xi JB, Fang YF, Frett B, et al. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. J Med Chem. 2012;55(7):3228-3241. Table 1. doi:10.1021/jm201683b View Source
